

# spectroscopic data for 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

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## Compound of Interest

Compound Name:	3-(2-Cyanoethylaminocarbonyl)phenylboronic acid
Cat. No.:	B1364556

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid**

## Introduction

**3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. As with any synthesized compound intended for high-stakes applications like drug development, unambiguous structural verification is paramount. Spectroscopic analysis provides the foundational dataset for confirming molecular identity, assessing purity, and ensuring batch-to-batch consistency.

This guide offers a comprehensive, field-tested perspective on the full spectroscopic characterization of this target molecule. We will move beyond a simple recitation of data, focusing instead on the underlying principles and the interconnected logic that allows different spectroscopic techniques to collectively validate the compound's structure. The protocols and interpretations that follow are designed to be self-validating, providing a robust framework for researchers.

## Molecular Structure and Functional Group Analysis

The first step in any spectroscopic analysis is a thorough examination of the expected molecular structure. This allows us to form hypotheses about the signals we expect to observe.

Structure: **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid**

Key Functional Groups:

- Boronic Acid (-B(OH)<sub>2</sub>): A key functional group for interactions with diols, crucial for applications in sensors and drug delivery.
- Aromatic Ring: A 1,3-disubstituted (meta) phenyl ring, providing a rigid scaffold.
- Amide (-CONH-): A secondary amide linkage, introducing hydrogen bonding capabilities and conformational constraints.
- Cyanoethyl Group (-CH<sub>2</sub>CH<sub>2</sub>CN): An aliphatic chain terminated by a nitrile group.

Below is a diagram illustrating the molecular structure with key atoms numbered for spectroscopic assignment.

Caption: Molecular structure of **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid**.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Application: FT-IR spectroscopy is a rapid and indispensable tool for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For this molecule, FT-IR serves as the primary confirmation of the presence of the boronic acid, amide, and nitrile moieties.

Predicted FT-IR Data:

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Assignment
3500 - 3200	Strong, Broad	O-H Stretch	B(OH) <sub>2</sub> , intermolecular H- bonding
~3300	Medium, Sharp	N-H Stretch	Secondary Amide (- CONH-)
3100 - 3000	Medium	C-H Stretch (sp <sup>2</sup> )	Aromatic C-H
2960 - 2850	Medium	C-H Stretch (sp <sup>3</sup> )	Aliphatic -CH <sub>2</sub> -
~2250	Medium, Sharp	C≡N Stretch	Nitrile
~1650	Strong	C=O Stretch (Amide I)	Amide Carbonyl
~1550	Medium	N-H Bend (Amide II)	Amide N-H
~1350	Strong	B-O Stretch	Boronic Acid
800 - 600	Medium	C-H Bend (out-of- plane)	1,3-disubstituted aromatic ring

**Data Interpretation:** The most telling feature in the spectrum is the very broad absorption between 3500-3200 cm<sup>-1</sup>, characteristic of the hydrogen-bonded O-H stretches of the boronic acid group. This often overlaps with the sharper N-H stretch of the secondary amide around 3300 cm<sup>-1</sup>. The presence of a strong carbonyl (C=O) peak around 1650 cm<sup>-1</sup> (Amide I) and an N-H bend near 1550 cm<sup>-1</sup> (Amide II) are definitive evidence of the amide linkage. A sharp, medium-intensity peak around 2250 cm<sup>-1</sup> is a clear indicator of the nitrile (C≡N) group.<sup>[1]</sup> Finally, a strong B-O stretching vibration, typically found in the 1330-1380 cm<sup>-1</sup> region, confirms the integrity of the boronic acid moiety.<sup>[2][3][4]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular skeleton, offering insights into the connectivity and chemical environment of every proton and carbon atom.

## <sup>1</sup>H NMR Spectroscopy

**Principle & Application:** <sup>1</sup>H NMR maps the chemical environment of protons. The chemical shift, integration (area under the peak), and splitting pattern (multiplicity) for each signal allow us to piece together the molecule's structure.

Predicted <sup>1</sup>H NMR Data (500 MHz, DMSO-d<sub>6</sub>):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.50	t (triplet)	1H	H-N (Amide)
~8.05	s (singlet)	2H	B(OH) <sub>2</sub>
~8.00	s (singlet)	1H	Ar-H2
~7.85	d (doublet)	1H	Ar-H6
~7.60	d (doublet)	1H	Ar-H4
~7.45	t (triplet)	1H	Ar-H5
~3.50	q (quartet)	2H	-NH-CH <sub>2</sub> -CH <sub>2</sub> CN
~2.80	t (triplet)	2H	-NH-CH <sub>2</sub> -CH <sub>2</sub> CN

### Data Interpretation:

- Solvent Choice:** DMSO-d<sub>6</sub> is selected as the solvent because it effectively solubilizes the polar compound and, crucially, allows for the observation of exchangeable protons like those on the amide (N-H) and boronic acid (O-H) groups.
- Aromatic Region ( $\delta$  7.4-8.1 ppm):** The 1,3-disubstitution pattern gives rise to four distinct signals. The proton at the C2 position, situated between two electron-withdrawing groups, is expected to be the most deshielded and appear as a singlet (or a narrowly split triplet). The other three aromatic protons will show characteristic doublet and triplet splitting patterns based on their coupling with neighbors.

- Exchangeable Protons: The amide proton (~8.50 ppm) is expected to appear as a triplet due to coupling with the adjacent  $\text{CH}_2$  group. The two boronic acid protons (~8.05 ppm) will typically appear as a broad singlet, as their exchange with residual water in the solvent often averages out any coupling.
- Aliphatic Region ( $\delta$  2.8-3.5 ppm): The two methylene ( $-\text{CH}_2-$ ) groups of the cyanoethyl chain form an  $\text{A}_2\text{B}_2$  system. The  $\text{CH}_2$  group attached to the amide nitrogen (C8) is deshielded and appears further downfield (~3.50 ppm). It will likely be a quartet due to coupling with both the N-H proton and the adjacent  $\text{CH}_2$  group. The  $\text{CH}_2$  group adjacent to the electron-withdrawing cyano group (C9) will appear as a triplet around 2.80 ppm.

## $^{13}\text{C}$ NMR Spectroscopy

Principle & Application:  $^{13}\text{C}$  NMR provides a count of the unique carbon environments in the molecule. While less sensitive than  $^1\text{H}$  NMR, it is vital for confirming the carbon backbone.

Predicted  $^{13}\text{C}$  NMR Data (125 MHz, DMSO- $\text{d}_6$ ):

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~166.0	C7 (C=O)	Typical chemical shift for a secondary amide carbonyl carbon.
~138.0	C3	Aromatic carbon attached to the amide group.
~134.0	C6	Aromatic CH.
~131.0	C2	Aromatic CH.
~128.5	C5	Aromatic CH.
~128.0	C4	Aromatic CH.
~119.5	C10 (C≡N)	Characteristic shift for a nitrile carbon.
Not Observed / Broad	C1	Carbon attached to Boron (ipso-carbon); signal is often broadened into the baseline due to quadrupolar relaxation of the $^{11}\text{B}$ nucleus. <a href="#">[5]</a> <a href="#">[6]</a>
~38.0	C8	Aliphatic carbon adjacent to the amide nitrogen.
~18.0	C9	Aliphatic carbon adjacent to the nitrile group.

**Data Interpretation:** The spectrum should display 9 distinct signals (with C1 being potentially unobservable). The amide carbonyl (C7) and nitrile carbon (C10) are easily identified by their characteristic chemical shifts downfield. A key feature and common pitfall in the analysis of arylboronic acids is the signal for the ipso-carbon bonded to the boron atom (C1). The  $^{11}\text{B}$  nucleus has a nuclear spin  $I > 1/2$ , making it a quadrupolar nucleus. This property provides an efficient relaxation pathway, which often broadens the signal of the directly attached  $^{13}\text{C}$  atom to the point of it being indistinguishable from the baseline. This "missing" signal is, paradoxically, strong evidence for the presence of the C-B bond.

## Mass Spectrometry (MS)

**Principle & Application:** Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. It is the definitive technique for confirming the molecular formula.

**Predicted MS Data (ESI-):**

- **Technique Rationale:** Electrospray Ionization (ESI) is the preferred method for polar molecules like boronic acids. Negative ion mode (ESI-) is often superior for boronic acids as they can readily deprotonate to form a stable  $[M-H]^-$  ion.[7][8]
- **Molecular Formula:**  $C_9H_{10}BN_2O_3$
- **Exact Mass:** 205.0788
- **Predicted Ion:**  $[M-H]^-$  at  $m/z = 204.0715$

**Predicted Fragmentation Pattern:** High-resolution MS/MS analysis of the  $[M-H]^-$  parent ion would be expected to yield fragments corresponding to the loss of key neutral molecules:

- Loss of  $H_2O$ :  $m/z$  186.06
- Loss of the entire boronic acid group:  $[M - B(OH)_2]^-$
- Cleavage at the amide bond: Generating fragments corresponding to the phenylboronic acid and the cyanoethyl amine portions.

## Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

### Sample Preparation

- Weigh approximately 10-15 mg of **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** for  $^1H$  NMR and 25-30 mg for  $^{13}C$  NMR.
- Transfer the solid to a clean, dry NMR tube.

- Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Cap the tube and vortex gently until the sample is fully dissolved. Mild heating may be applied if necessary.

## NMR Data Acquisition

- Instrument: 500 MHz NMR Spectrometer
- <sup>1</sup>H NMR Parameters:
  - Pulse Program: Standard single pulse ( zg30 )
  - Acquisition Time: ~3 seconds
  - Relaxation Delay (d1): 2 seconds
  - Number of Scans: 16
  - Spectral Width: -2 to 12 ppm
- <sup>13</sup>C NMR Parameters:
  - Pulse Program: Proton-decoupled single pulse with NOE ( zgpg30 )
  - Acquisition Time: ~1.5 seconds
  - Relaxation Delay (d1): 2 seconds
  - Number of Scans: 1024 (or more, depending on concentration)
  - Spectral Width: -10 to 200 ppm

## FT-IR Data Acquisition

- Instrument: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Protocol:

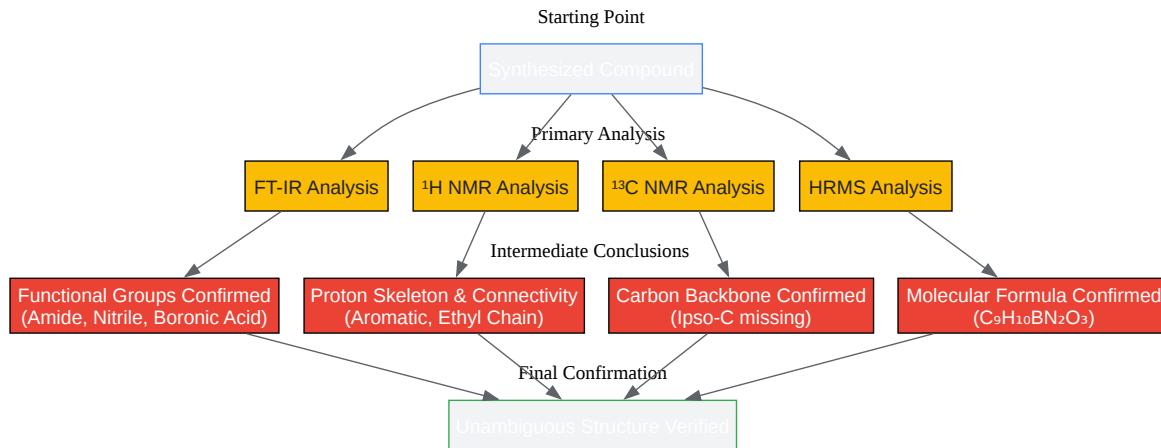
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount (1-2 mg) of the solid sample onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact.
- Acquire the sample spectrum.
- Parameters: 16 scans at a resolution of 4 cm<sup>-1</sup>.

## Mass Spectrometry Data Acquisition

- Instrument: LC-MS/MS system (e.g., Q-TOF or Orbitrap).
- Protocol:
  - Prepare a stock solution of the sample at 1 mg/mL in methanol.
  - Dilute the stock solution to ~1 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid (for ESI+) or 0.1% ammonium hydroxide (for ESI-).
  - Introduce the sample into the mass spectrometer via direct infusion or LC injection.
  - ESI- Parameters: Capillary voltage: -3.5 kV; Nebulizer pressure: 35 psi; Drying gas flow: 10 L/min; Gas temperature: 325°C.
  - Acquire data in full scan mode over a range of m/z 50-500.

## Holistic Structural Verification Workflow

No single technique is sufficient for unambiguous proof of structure. The true power of spectroscopy lies in the convergence of data from multiple orthogonal methods. The workflow below illustrates this principle.

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Caption: Workflow for convergent spectroscopic structural verification.

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